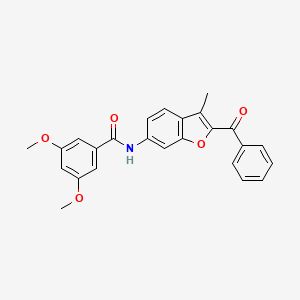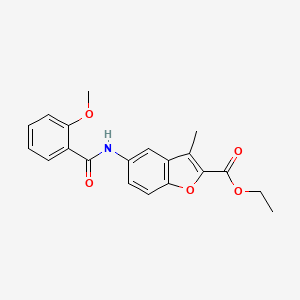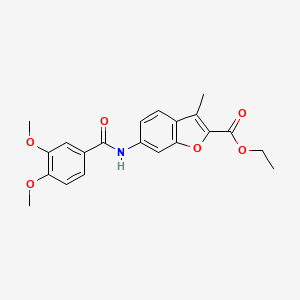
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide (NBM-DMOB) is a novel class of synthetic compound derived from benzofuran-6-yl and benzamide. It has been used in a wide range of scientific research applications, including as a potential drug candidate for the treatment of various diseases. NBM-DMOB has been shown to exhibit a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
科学研究应用
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide has been used in a wide range of scientific research applications, including as a potential drug candidate for the treatment of various diseases. It has been studied for its anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. It has also been shown to possess antioxidant activities, which may be beneficial in the prevention of various diseases. Additionally, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide has been studied for its ability to modulate the activity of various enzymes, such as cytochrome P450s and cyclooxygenases.
作用机制
The exact mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide is not yet fully understood. However, it is believed to act by modulating the activity of various enzymes, such as cytochrome P450s and cyclooxygenases. Additionally, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide may act as an antioxidant, scavenging free radicals and preventing the oxidative damage that can occur in the body. It has also been suggested that N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide may interact with various receptors, such as the serotonin receptor, to produce its effects.
Biochemical and Physiological Effects
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide has been shown to exhibit a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress. Additionally, it has been shown to have anti-cancer, anti-viral, and anti-bacterial properties. It has also been shown to modulate the activity of various enzymes, such as cytochrome P450s and cyclooxygenases.
实验室实验的优点和局限性
The use of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide in laboratory experiments has a number of advantages. It is a relatively safe compound, with a low toxicity profile. It is also relatively easy to synthesize and has a wide range of applications. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, making it difficult to dissolve in aqueous solutions. Additionally, it has a limited shelf-life and must be stored in an inert atmosphere to prevent degradation.
未来方向
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide has a wide range of potential applications in scientific research. Future research should focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications. Additionally, further research should focus on optimizing its synthesis and improving its solubility in aqueous solutions. Additionally, further research should focus on exploring its potential interactions with various receptors, such as the serotonin receptor, and its potential effects on various enzymes. Finally, further research should focus on exploring its potential applications in the prevention and treatment of various diseases.
合成方法
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide is synthesized from the reaction of 2-benzoyl-3-methyl-1-benzofuran-6-yl with 3,5-dimethoxybenzamide in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of the N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide product. The reaction is carried out in an inert atmosphere at a temperature of 40-50°C. The reaction time is typically 10-20 minutes. The product is isolated using column chromatography and recrystallized from methanol/water.
属性
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-15-21-10-9-18(26-25(28)17-11-19(29-2)14-20(12-17)30-3)13-22(21)31-24(15)23(27)16-7-5-4-6-8-16/h4-14H,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCFTUUCVPGXFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B6482636.png)
![N-(4-methoxyphenyl)-4-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B6482641.png)
![N-cyclopentyl-2-{6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6482645.png)
![2-{6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B6482651.png)
![N-cyclopentyl-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6482652.png)
![2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B6482657.png)
![N-(2-methoxyethyl)-2-{1-methyl-2,4-dioxo-5-propoxy-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6482670.png)
![1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B6482681.png)


![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide](/img/structure/B6482731.png)
![4-fluoro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B6482747.png)
![2-fluoro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B6482748.png)
![3,4-dimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B6482756.png)